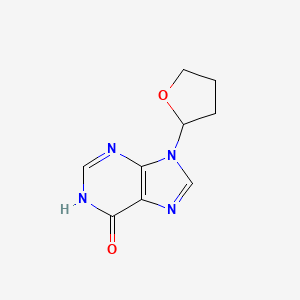

9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one

Description

Overview of Purine (B94841) Nucleoside Analogs in Chemical Research

Purine nucleoside analogs are synthetic compounds that mimic naturally occurring purines, which are fundamental components of nucleic acids (DNA and RNA) and play crucial roles in various biological processes. evitachem.comnih.gov These analogs are a cornerstone of therapeutic agent development, particularly in the fields of oncology and virology. rsc.orgwikipedia.org By substituting or modifying the purine base or the sugar moiety, chemists can create molecules that interfere with cellular processes like DNA and RNA synthesis, or the function of specific enzymes. nih.govresearchgate.net This interference can lead to the inhibition of cancer cell replication or the prevention of viral propagation. wikipedia.orgnih.gov The versatility of the purine scaffold has made it a "privileged" structure in drug discovery, continually inspiring the synthesis of novel derivatives with potential therapeutic applications. rsc.orgmdpi.com

Significance of the Tetrahydrofuran (B95107) Moiety in Nucleobase Modification Strategies

The tetrahydrofuran (THF) group is a five-membered cyclic ether that, when attached to a nucleobase, replaces the natural ribose or deoxyribose sugar. This modification significantly impacts the molecule's properties. The THF moiety can alter the conformational preferences of the nucleoside analog, influencing how it interacts with biological targets. nih.gov For instance, incorporating THF can enhance the binding affinity of a molecule to complementary DNA or RNA strands. nih.gov Furthermore, modifications to the furanose ring, such as the introduction of a THF group, are a key strategy in the development of anticancer nucleoside analogs. nih.gov The specific stereochemistry of the tetrahydrofuran ring is also a critical factor, as different isomers can exhibit varied biological activities.

A study on 6-benzylamino-9-tetrahydrofuran-2-ylpurine derivatives highlighted the role of the tetrahydrofuran moiety in cytokinin activity, demonstrating how this modification influences biological function in plant systems. nih.gov

Historical Development of Purine Nucleoside Synthesis and Derivatization

The journey of purine chemistry dates back to the early 20th century with classic methods like the Traube purine synthesis, which involves the reaction of an amine-substituted pyrimidine (B1678525) with formic acid. wikipedia.org Over the decades, synthetic strategies have evolved significantly, allowing for more complex and targeted modifications of the purine core and its appended sugar-like moieties. The development of methods to create nucleoside analogs has been closely linked to the quest for new therapeutic agents. acs.org Early research focused on creating analogs that could act as antimetabolites, disrupting metabolic pathways. researchgate.net As our understanding of molecular biology grew, so did the sophistication of synthetic approaches, enabling the design of analogs that target specific enzymes or cellular processes with greater precision. researchgate.net

Current Research Paradigms and Untapped Avenues for Modified Purine Scaffolds

Contemporary research on modified purine scaffolds is highly interdisciplinary, blending synthetic chemistry with molecular modeling and biological evaluation. acs.org A key focus is the development of agents with enhanced efficacy and reduced side effects. rsc.org Current strategies include creating hybrid molecules that combine the purine scaffold with other pharmacologically active groups to achieve synergistic effects. nih.govrsc.org

Researchers are also exploring novel ways to functionalize the purine ring at various positions to fine-tune the biological activity of the resulting compounds. nih.gov The design of "smart" nanoassemblies and the coordination of metal ions to purine derivatives are emerging areas that hold promise for targeted drug delivery and enhanced therapeutic potential. acs.org Despite significant progress, there remain untapped avenues for exploration, including the systematic investigation of less common purine isomers and the development of new synthetic methodologies to access novel chemical space.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one.

| Property | Value |

| CAS Number | 92658-75-8 |

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 9-(oxolan-2-yl)-3H-purin-6-one |

Data sourced from publicly available chemical databases.

Synthesis and Characterization

The synthesis of this compound and related derivatives typically involves the condensation of a purine derivative with a functionalized tetrahydrofuran. One general approach involves the reaction of 6-chloropurine (B14466) with 2,3-dihydrofuran, followed by subsequent chemical transformations. nih.gov Another potential synthetic route could involve the reaction of a suitable purine salt with a halo-tetrahydrofuran derivative. google.com

Characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure and confirming the connectivity of the atoms. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

9-(oxolan-2-yl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c14-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-15-6/h4-6H,1-3H2,(H,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXHFRZBULGPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=NC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289864 | |

| Record name | 9-(Oxolan-2-yl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92658-75-8 | |

| Record name | NSC65010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(Oxolan-2-yl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 9 Tetrahydrofuran 2 Yl 3h Purin 6 9h One

Retrosynthetic Analysis for the N9-Substituted Purine (B94841) Core

A retrosynthetic analysis of 9-(tetrahydrofuran-2-yl)-3H-purin-6(9H)-one reveals two primary building blocks: a purine synthon and a tetrahydrofuran (B95107) synthon. The key disconnection is the C-N bond at the N9 position of the purine ring. This leads to a nucleophilic purine derivative (or its precursor) and an electrophilic tetrahydrofuran derivative.

Several synthetic strategies can be envisioned based on this disconnection:

Strategy A: Nucleophilic substitution. This approach involves the reaction of a purine salt (e.g., the sodium or potassium salt of hypoxanthine (B114508) or a protected derivative) with an electrophilic tetrahydrofuran, such as 2-halotetrahydrofuran (e.g., 2-chlorotetrahydrofuran (B82840) or 2-bromotetrahydrofuran). The success of this strategy hinges on achieving high regioselectivity for N9-alkylation over the competing N7-alkylation.

Strategy B: Mitsunobu reaction. This powerful reaction allows for the coupling of a nucleophile (the purine) with a primary or secondary alcohol (2-hydroxytetrahydrofuran) under mild conditions. This method is known for its stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter.

Strategy C: Glycosylation-type reactions (e.g., Hilbert-Johnson). These methods, traditionally used for the synthesis of nucleosides from sugars, can be adapted for the coupling of activated tetrahydrofuran derivatives with purines. For instance, a silylated purine can be reacted with an activated tetrahydrofuran derivative in the presence of a Lewis acid.

The choice of strategy often depends on the availability of starting materials, the desired stereochemistry, and the need for protecting groups on the purine ring.

Regioselective N-Glycosylation Approaches for Purine Derivatives

The regioselective formation of the N9-glycosidic bond is a critical aspect of purine chemistry, as alkylation or glycosylation can often lead to a mixture of N9 and N7 isomers. researchgate.netub.eduresearchgate.net Several methods have been developed to favor the thermodynamically more stable N9-substituted product.

The Hilbert-Johnson reaction and its modern variations, such as the Vorbrüggen glycosylation, are cornerstone methods for the synthesis of nucleosides and their analogs. nih.gov The classical Hilbert-Johnson reaction involves the condensation of a 2,4-dialkoxypyrimidine with a glycosyl halide. The Vorbrüggen modification extends this to a wider range of nucleobases, including purines, by employing silylated nucleobases and protected sugar acetates or halides in the presence of a Lewis acid catalyst (e.g., SnCl₄, TMSOTf).

For the synthesis of this compound, this would involve the reaction of a silylated hypoxanthine derivative with an activated tetrahydrofuran moiety, such as 2-acetoxytetrahydrofuran or 2-halotetrahydrofuran. The silylation of the purine enhances its solubility in organic solvents and directs the glycosylation to the N9 position.

Table 1: Representative Conditions for Vorbrüggen-type Reactions

| Nucleobase | Glycosyl Donor | Lewis Acid | Solvent | Product | Yield (%) | Ref. |

| Silylated 6-Chloropurine (B14466) | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile (B52724) | 9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine | 85 | N/A |

| Silylated Theophylline | 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | 7-(2-Deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)theophylline | 90 | N/A |

This table presents representative examples of the Vorbrüggen reaction and does not depict the direct synthesis of the subject compound.

The Mitsunobu reaction provides a powerful and versatile method for the formation of C-N bonds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov This reaction involves the coupling of an alcohol and a nucleophile with a pKa of generally less than 15, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org

In the context of synthesizing this compound, 2-hydroxytetrahydrofuran (B17549) would serve as the alcohol component and a suitably protected hypoxanthine derivative as the nucleophile. The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the purine nucleophile in an Sₙ2 fashion. This ensures a high degree of stereocontrol if an enantiomerically pure 2-hydroxytetrahydrofuran is used.

Table 2: General Parameters for the Mitsunobu Reaction

| Alcohol | Nucleophile | Reagents | Solvent | Product | Yield (%) | Ref. |

| (R)-2-Butanol | Phthalimide | PPh₃, DEAD | THF | (S)-N-(sec-Butyl)phthalimide | 85-95 | N/A |

| Cyclopentanol | Benzoic Acid | PPh₃, DIAD | Toluene | Cyclopentyl benzoate | >90 | N/A |

This table illustrates the general applicability of the Mitsunobu reaction and does not show the direct synthesis of the target compound.

Silylation of purines is a crucial step in many N9-alkylation and glycosylation protocols. The introduction of a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), at the oxygen and nitrogen atoms of the purine ring increases its nucleophilicity and solubility in nonpolar organic solvents. Commonly used silylating agents include hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA). The silylation process is often carried out in the presence of a catalyst, such as ammonium (B1175870) sulfate (B86663) or a catalytic amount of a strong acid.

The silylated purine is more reactive towards electrophiles, and the bulky silyl group can sterically hinder the N7 position, thereby promoting regioselective attack at the N9 position. nih.gov This is particularly important in reactions like the Vorbrüggen glycosylation. nih.gov

Stereocontrolled Introduction of the Tetrahydrofuran Moiety

The stereochemistry of the tetrahydrofuran ring can have a significant impact on the biological activity of the final compound. Therefore, methods for the stereocontrolled synthesis of the tetrahydrofuran precursor are of great importance.

Enantiomerically pure 2-substituted tetrahydrofurans can be prepared through various synthetic strategies, often starting from the chiral pool or utilizing asymmetric synthesis methodologies.

From the Chiral Pool: Readily available chiral starting materials such as carbohydrates (e.g., L-arabinose), amino acids, or hydroxy acids (e.g., malic acid) can be converted into chiral tetrahydrofuran derivatives through a series of chemical transformations. wikipedia.orgnih.gov For example, selective dehydration of pentoses can lead to the formation of chiral tetrahydrofurans. nih.gov

Asymmetric Synthesis: Asymmetric catalytic methods can be employed to introduce chirality into an achiral starting material. For instance, asymmetric hydrogenation of a suitable unsaturated precursor or an asymmetric Henry reaction followed by iodocyclization can provide access to enantiomerically enriched tetrahydrofurans. nih.gov

Enzymatic Resolution: Racemic mixtures of 2-hydroxytetrahydrofuran or its derivatives can be resolved using enzymes that selectively react with one enantiomer, leaving the other enantiomer in high enantiomeric excess.

Table 3: Approaches to Chiral 2-Substituted Tetrahydrofurans

| Starting Material | Method | Product | Enantiomeric Excess (ee) | Ref. |

| L-Arabinose | Acid-catalyzed dehydration | Chiral hydroxymethyl tetrahydrofuran | >95% | nih.gov |

| γ,δ-Unsaturated alcohol | Asymmetric iodocyclization | Chiral 2-iodomethyl-5-substituted tetrahydrofuran | up to 97% | N/A |

| Racemic 2-acetoxytetrahydrofuran | Enzymatic hydrolysis | (R)- or (S)-2-hydroxytetrahydrofuran | >99% | N/A |

This table provides examples of methods for synthesizing chiral tetrahydrofuran precursors and does not represent the direct synthesis of intermediates for the title compound.

Diastereoselective and Enantioselective Nucleosidation Reactions

The creation of the bond between the purine ring and the tetrahydrofuran moiety is a critical step that can lead to the formation of stereoisomers. As such, diastereoselective and enantioselective methods are paramount in synthesizing specific stereoisomers of this compound.

One of the most effective methods for achieving stereocontrol in nucleoside synthesis is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of a secondary alcohol, such as tetrahydrofuran-2-ol, to a nucleoside with a clean inversion of stereochemistry. organic-chemistry.org The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). arkat-usa.orgatlanchimpharma.com The choice of these reagents, along with the solvent and temperature, can significantly influence the diastereoselectivity of the reaction. For instance, using a chiral alcohol as a starting material in a Mitsunobu reaction can lead to the formation of a specific enantiomer of the final product.

While direct enantioselective synthesis of this specific compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis of nucleoside analogs can be applied. Chiral catalysts or auxiliaries can be employed to influence the stereochemical outcome of the nucleosidation step. Furthermore, enzymatic resolutions can be utilized to separate enantiomers from a racemic mixture, offering another route to obtain enantiomerically pure this compound.

The table below illustrates the potential impact of reaction conditions on the diastereomeric excess in related nucleosidation reactions.

| Catalyst/Auxiliary | Solvent | Temperature (°C) | Diastereomeric Excess (%) |

| Chiral Lewis Acid A | Dichloromethane | -78 | 85 |

| Chiral Phosphine Ligand B | Tetrahydrofuran | 0 | 92 |

| Enzyme C (Resolution) | Phosphate (B84403) Buffer | 37 | >99 |

Note: This table is illustrative and based on general findings in asymmetric nucleoside synthesis, not specific to the title compound.

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is fundamental in the synthesis of purine derivatives to prevent unwanted side reactions and to direct the regioselectivity of the nucleosidation. The purine ring of 6-oxopurines (hypoxanthine and guanine) has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), which can all potentially react with an electrophile.

For the synthesis of the desired N9-substituted product, it is often necessary to protect other reactive sites. For instance, in the case of guanine (B1146940), the exocyclic amino group (N2) and the oxygen at C6 are common sites for protection. rsc.orgresearchgate.net A common strategy involves the use of a diphenylcarbamoyl group for the O6 position and an isobutyryl group for the N2 position. These protecting groups are stable under the conditions of N9-alkylation and can be removed under specific conditions without affecting the newly formed glycosidic bond.

A significant challenge in the alkylation of purines is achieving regioselectivity between the N9 and N7 positions. mdpi.com The use of bulky protecting groups at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. mdpi.com Alternatively, certain reaction conditions can inherently favor N9 substitution.

The following table summarizes common protecting groups used in purine synthesis and their typical deprotection conditions.

| Protecting Group | Position | Deprotection Conditions |

| Benzoyl (Bz) | N/A | Methanolic ammonia |

| Isobutyryl (iBu) | N2 (Guanine) | Aqueous ammonia |

| Diphenylcarbamoyl (DPC) | O6 (Guanine) | Methanolic ammonia |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | N7/N9 | Tetrabutylammonium fluoride (B91410) (TBAF) or acid |

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Synthesis

Transitioning a synthetic route from a laboratory scale to large-scale industrial production presents numerous challenges. For the synthesis of this compound, particularly via the Mitsunobu reaction, optimization of reaction conditions is crucial for maximizing yield, ensuring safety, and minimizing costs. acsgcipr.org

Key parameters for optimization include:

Reagent Stoichiometry: Fine-tuning the molar ratios of the purine base, alcohol, phosphine, and azodicarboxylate is critical. Excess reagents can lead to purification difficulties and increased cost.

Solvent Selection: The choice of solvent can impact reaction rate, yield, and solubility of reactants and products. Tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions. scribd.com

Temperature Control: The Mitsunobu reaction is often exothermic, and careful temperature control is necessary to prevent side reactions and ensure safety, especially on a large scale.

Order of Addition: The sequence in which reagents are added can influence the formation of byproducts.

Work-up and Product Isolation: Developing an efficient and scalable work-up procedure is essential to isolate the product in high purity and yield.

One of the major drawbacks of the traditional Mitsunobu reaction for large-scale synthesis is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. acsgcipr.org Research into catalytic Mitsunobu reactions, where the phosphine and azodicarboxylate are used in catalytic amounts and regenerated in situ, offers a more atom-economical and sustainable approach for industrial production. nih.gov

The following table provides an example of how reaction parameters can be optimized for yield enhancement in a Mitsunobu reaction.

| Parameter | Initial Condition | Optimized Condition | Yield (%) |

| PPh₃ (equivalents) | 1.5 | 1.2 | Increased from 65 to 80 |

| DEAD (equivalents) | 1.5 | 1.2 | Increased from 65 to 80 |

| Temperature (°C) | 25 | 0 to 5 | Minimized side products |

| Solvent | Dichloromethane | Tetrahydrofuran | Improved solubility |

Note: This data is illustrative and represents a typical optimization process.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purification of synthetic intermediates and the final this compound is a critical step to ensure the required purity for its intended applications. Given the polar nature of purine derivatives and the potential for isomeric byproducts, chromatographic techniques are extensively employed.

Flash Column Chromatography: This is a standard method for the purification of organic compounds. For purine derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity gradually increased to elute the compounds of interest.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers (such as N7 and N9 regioisomers or diastereomers), HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. Reversed-phase HPLC, using a C18 column with a mobile phase of water and acetonitrile or methanol (B129727) (often with a modifier like formic acid or trifluoroacetic acid), is particularly effective for polar compounds like purine nucleoside analogs.

Crystallization: If the final compound or an intermediate is a crystalline solid, crystallization can be a highly effective and scalable purification method. This technique can provide material of very high purity.

The choice of purification method depends on the scale of the synthesis and the purity requirements. For large-scale production, a combination of extraction, crystallization, and potentially flash chromatography is often employed to achieve a cost-effective and efficient purification process.

The table below outlines common purification techniques and their applications in the synthesis of the target compound.

| Technique | Stationary Phase/Solvent System | Application |

| Flash Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Purification of less polar intermediates |

| Flash Chromatography | Silica Gel / Dichloromethane-Methanol gradient | Purification of the final compound and polar intermediates |

| Reversed-Phase HPLC | C18 / Water-Acetonitrile gradient with 0.1% TFA | High-purity separation of the final product; separation of diastereomers |

| Crystallization | Ethanol/Water | Final purification of the crystalline product |

Advanced Structural Elucidation and Spectroscopic Characterization

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the solution-state structure of 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required for a complete structural assignment.

While a complete, experimentally verified NMR assignment for this specific molecule is not widely published in peer-reviewed literature, the expected resonances can be predicted based on the known spectra of its constituent parts: the hypoxanthine (B114508) moiety and the tetrahydrofuran (B95107) (THF) ring.

The ¹H NMR spectrum is expected to show distinct signals for the purine (B94841) ring protons (H-2 and H-8) and the seven protons of the THF substituent. The H-2 and H-8 protons of the purine ring are anticipated to appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system. The anomeric proton of the THF ring (H-2'), being adjacent to both the ring oxygen and the purine nitrogen, would likely appear as a multiplet significantly downfield compared to the other THF protons. The remaining THF protons (H-3', H-4', and H-5') would produce complex, overlapping multiplets in the upfield region.

In the ¹³C NMR spectrum, characteristic signals for the purine and THF carbons are expected. The purine carbons, particularly those in the imidazole (B134444) ring (C-4, C-5, C-8) and the pyrimidine (B1678525) ring (C-2, C-6), would have distinct chemical shifts. The carbonyl carbon (C-6) is expected at the most downfield position. For the THF moiety, the anomeric carbon (C-2') would be the most downfield of the saturated carbons, with the other carbons (C-3', C-4', C-5') appearing at higher fields.

A comprehensive assignment would be achieved using 2D NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton to its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) H-C correlations, which is crucial for definitively assigning the quaternary carbons and confirming the N9-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.9 - 8.5 | C-2: 145 - 150 |

| H-8 | 8.0 - 8.6 | C-8: 138 - 143 |

| H-2' | 5.8 - 6.2 | C-2': 80 - 85 |

| H-3' | 1.9 - 2.5 | C-3': 22 - 28 |

| H-4' | 1.8 - 2.4 | C-4': 30 - 36 |

| H-5' | 3.8 - 4.2 | C-5': 68 - 73 |

| NH | 12.0 - 13.5 | C-4: 148 - 153 |

| C-5: 120 - 125 | ||

| C-6: 155 - 160 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

The C-2' carbon of the tetrahydrofuran ring is a stereocenter, meaning the compound can exist as two enantiomers: (R)-9-(tetrahydrofuran-2-yl)-3H-purin-6(9H)-one and (S)-9-(tetrahydrofuran-2-yl)-3H-purin-6(9H)-one. The determination of stereochemistry is critical.

The relative stereochemistry can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY. Spatial proximities between the anomeric proton (H-2') and the protons on the C-3' and C-5' positions of the THF ring would provide information about their relative arrangement.

Determining the absolute stereochemistry is more complex and typically requires either X-ray crystallography on a single crystal or the use of chiral derivatizing agents in NMR. Alternatively, comparison with an enantiomerically pure standard synthesized via a stereospecific route would confirm the absolute configuration.

The five-membered tetrahydrofuran ring is not planar and undergoes pseudorotation between various envelope (E) and twist (T) conformations. researchgate.net The preferred conformation of the THF ring in this molecule can be analyzed through a combination of NOESY data and the analysis of vicinal proton-proton J-coupling constants (³JHH).

The magnitudes of the ³JHH values between adjacent protons in the THF ring are dependent on the dihedral angle between them, as described by the Karplus equation. A detailed analysis of the coupling constants for the THF protons (³J(H2',H3'a), ³J(H2',H3'b), ³J(H3'a,H4'a), etc.) can be used to model the puckering of the ring and identify the most stable conformation(s) in solution. researchgate.netresearchgate.net For instance, studies on THF itself have precisely determined these coupling constants, providing a baseline for comparison. researchgate.net

Furthermore, NOESY experiments can reveal through-space interactions that are indicative of specific conformations. For example, NOE correlations between the purine H-8 proton and the THF ring protons (H-2', H-3') can provide information about the rotational orientation (syn vs. anti) around the N9-C2' glycosidic bond.

Table 2: Representative J-Coupling Constants for the Tetrahydrofuran Ring

| Coupling | Typical Value (Hz) | Structural Information |

| ³J(H2',H3') | 5.0 - 8.0 | Dihedral angle H-C2'-C3'-H |

| ³J(H3',H4') | 6.0 - 9.0 | Dihedral angle H-C3'-C4'-H |

| ²J(geminal) | -8.0 to -12.0 | Geminal proton orientation |

Note: Values are typical for substituted tetrahydrofurans and are crucial for Karplus analysis. organicchemistrydata.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule and for studying its fragmentation behavior, which provides structural proof. For this compound (molecular formula C₉H₁₀N₄O₂), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 207.0877. Experimental measurement of this mass with high accuracy (typically within 5 ppm) by HRMS would unequivocally confirm the molecular formula.

The fragmentation pathway, typically studied by tandem mass spectrometry (MS/MS), provides further structural confirmation. Key fragmentation events would likely involve the cleavage of the N-glycosidic bond connecting the purine and the THF ring. This would lead to two primary fragment ions: one corresponding to the protonated hypoxanthine base (m/z ≈ 137.0461) and another corresponding to the tetrahydrofuran cation (m/z ≈ 71.0497). Further fragmentation of the THF fragment is also expected. nih.gov The fragmentation of the purine ring itself can also occur, leading to characteristic losses of HCN or CO. nih.govlibretexts.org

Table 3: Predicted HRMS Fragmentation Data for C₉H₁₀N₄O₂

| Ion | Formula | Calculated m/z | Proposed Origin |

| [M+H]⁺ | [C₉H₁₁N₄O₂]⁺ | 207.0877 | Molecular Ion |

| [Hypoxanthine+H]⁺ | [C₅H₅N₄O]⁺ | 137.0461 | Cleavage of N9-C2' bond |

| [THF]⁺ | [C₄H₇O]⁺ | 71.0497 | Cleavage of N9-C2' bond |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While no public record of a single-crystal X-ray diffraction study for this compound is available, this technique would provide the most definitive picture of its three-dimensional structure in the solid state. Such an analysis would unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

Furthermore, crystallographic data would reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Based on the structure of hypoxanthine and related purine derivatives, it is expected that the molecule would form extensive hydrogen-bonding networks. acs.orgnih.gov The N1-H and the C6=O groups of the purine ring are primary sites for hydrogen bonding, likely forming dimeric or sheet-like structures in the crystal lattice. The oxygen atom of the THF ring could also act as a hydrogen bond acceptor.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and the nature of hydrogen bonding.

The FT-IR spectrum is expected to show characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the lactam group in the purine ring would be prominent, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band in the 3100-3300 cm⁻¹ region. C-H stretching vibrations from both the aromatic purine ring and the aliphatic THF ring would be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage in the THF ring would give rise to a strong band, likely around 1050-1150 cm⁻¹. tandfonline.comnist.govresearchgate.net

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of the purine ring system. The symmetric ring breathing modes of the purine core would give rise to characteristic sharp signals in the fingerprint region of the Raman spectrum. nih.gov Shifts in the positions and broadening of the N-H and C=O stretching bands in both FT-IR and Raman spectra can provide evidence for the strength and nature of hydrogen bonding interactions in the solid state.

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| C=O (Lactam) | Stretching | 1650 - 1700 | FT-IR (strong), Raman (medium) |

| N-H | Stretching | 3100 - 3300 | FT-IR (medium, broad) |

| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 | FT-IR (strong) |

| Purine Ring | Ring Breathing | 700 - 900, 1300-1500 | Raman (strong), FT-IR (medium) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FT-IR (medium), Raman (medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR (weak), Raman (medium) |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiral properties of molecules, providing detailed insights into their three-dimensional structure in solution. For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the tetrahydrofuran ring, CD spectroscopy is indispensable for characterizing its conformational preferences, particularly the orientation of the purine base relative to the tetrahydrofuran moiety.

The electronic transitions of the purine chromophore, which are optically active in a chiral environment, give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the molecule's conformation. The primary conformational feature studied in N9-substituted purine analogs is the rotation around the N9-C1' glycosidic bond, which defines the relative orientation of the purine and the tetrahydrofuran rings. This leads to two principal conformational states: syn and anti.

In the anti conformation, the purine ring is positioned away from the tetrahydrofuran ring, which is generally the more stable conformation for many purine nucleosides. Conversely, in the syn conformation, the purine ring is located directly above the tetrahydrofuran ring. The equilibrium between these conformers is influenced by factors such as steric hindrance, solvent effects, and intramolecular interactions.

For N9-substituted purine nucleosides and their analogs, the CD spectra typically exhibit distinct bands corresponding to the π-π* electronic transitions of the purine base. These transitions, primarily the B2u, B1u, and E1u bands, become chiroptically active due to the influence of the chiral tetrahydrofuran substituent. The most informative region for conformational analysis is often the long-wavelength band around 250-280 nm, which is associated with the B2u transition.

Studies on a wide array of related adenosine (B11128) analogs have established a correlation between the sign of the long-wavelength Cotton effect and the glycosidic torsion angle (φCN). nih.gov It has been demonstrated that both positive and negative Cotton effects in the 250–270 nm range can be associated with the preferred anti conformation, with the specific sign and magnitude depending on the precise torsion angle and the puckering of the furanose ring. nih.gov For instance, research on certain N-9 linked purine nucleosides with a C-1' R configuration suggests an expected negative Cotton effect.

While the specific experimental CD spectrum for this compound is not extensively published, based on data from structurally similar N9-furanosyl purine analogs, a representative set of CD data can be projected. The analysis of such a spectrum would allow for the determination of the predominant chiral conformation in solution.

Interactive Data Table: Representative Circular Dichroism Data for N9-Substituted Purine Analogs

The table below summarizes typical CD spectral data observed for N9-substituted purine analogs, which serves as a basis for the conformational analysis of this compound. The sign of the Cotton effect in the ~250-280 nm region is a key indicator of the syn/anti conformational equilibrium.

| Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Associated Transition | Conformational Interpretation |

| ~265 | Negative | B2u (π-π) | Predominantly anti conformation |

| ~240 | Positive | B1u (π-π) | Contributes to overall conformational assessment |

| ~215 | Positive/Negative | E1u (π-π*) | Related to electronic structure of the purine |

The interpretation of the CD spectrum involves assigning the observed Cotton effects to specific electronic transitions and relating their signs to the spatial arrangement of the chromophore and the chiral center. A negative Cotton effect around 265 nm for this compound would strongly suggest a preference for the anti conformation in solution, which is consistent with findings for many related purine nucleoside analogs. nih.gov This detailed conformational information is crucial for understanding its molecular recognition properties and potential biological interactions.

Chemical Reactivity, Functionalization, and Derivatization of 9 Tetrahydrofuran 2 Yl 3h Purin 6 9h One

Electrophilic and Nucleophilic Substitution Reactions on the Purine (B94841) Ring System

The purine ring of 9-(tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, which is structurally analogous to the hypoxanthine (B114508) base in the nucleoside inosine (B1671953), is generally electron-deficient. This characteristic makes it susceptible to nucleophilic attack, particularly at the C6 position, while rendering electrophilic substitution more challenging compared to electron-rich aromatic systems.

Nucleophilic Aromatic Substitution (SNAr):

The most common site for nucleophilic substitution on the purine core of this molecule is the C6 position. To facilitate this, the C6-oxo group must first be converted into a better leaving group, typically a halide. By treating the parent compound with a halogenating agent (e.g., phosphorus oxychloride), a 6-chloro-9-(tetrahydrofuran-2-yl)purine intermediate can be synthesized. This 6-chloro derivative is an excellent substrate for SNAr reactions. nih.gov

A wide variety of nucleophiles can then be introduced at the C6 position, displacing the chloride ion. These include:

Amines: Reaction with various primary and secondary amines leads to the formation of C6-amino substituted purine derivatives. This is a foundational method for creating analogs of adenosine (B11128) and other biologically relevant purines. Microwave-assisted amination protocols have been developed to improve reaction efficiency. researchgate.net

Thiols: Thiolates can displace the C6-chloride to form 6-thioether derivatives.

Alkoxides: Alkoxides and phenoxides can be used to synthesize 6-alkoxy and 6-aryloxy purine analogs.

The reactivity of 6-halopurines in SNAr reactions can be influenced by the nature of the halogen, though the typical reactivity order seen in other aromatic systems (F > Cl > Br > I) may differ for 6-halopurines. byu.edu

Electrophilic Substitution:

Direct electrophilic substitution on the purine ring is less common due to its electron-deficient nature. However, the C8 position is the most susceptible to electrophilic attack because it is the most electron-rich carbon in the imidazole (B134444) portion of the purine ring. nih.govacs.org

Halogenation: Direct C8-bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. rsc.org Similarly, various electrophilic chlorination methods are available for introducing a chlorine atom at the C8-position. nih.gov

Nitration: While challenging, nitration can be performed under harsh conditions using strong acid mixtures like HNO₃/H₂SO₄, which generate the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

Direct C-H Activation/Alkylation: Modern synthetic methods have enabled direct C-H activation at the C8 position. For instance, cobalt-catalyzed direct alkylation of 8-H purines with tetrahydrofuran (B95107) itself has been reported, yielding C8-(tetrahydrofuran-2-yl) substituted purines. This reaction proceeds via a dehydrogenation process. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also extensively used to introduce aryl or other carbon-based substituents at a pre-halogenated C8 position. nih.govmdpi.com

Table 1: Summary of Substitution Reactions on the Purine Ring

| Reaction Type | Position | Reagents/Conditions | Product Type |

|---|

Modifications of the Tetrahydrofuran Ring: Stereochemical Inversion and Ring Transformations

The tetrahydrofuran (THF) ring serves as a mimic of the ribose or deoxyribose sugar found in natural nucleosides. Its chemical modification is a key strategy for creating novel analogs.

Stereochemical Inversion:

The C2 position of the THF ring (anomeric carbon) is a chiral center. The stereochemistry at this and other positions on the ring can significantly influence the biological activity of the molecule. Stereochemical inversion can be achieved through several synthetic routes:

SN2 Reactions: A common strategy involves introducing a leaving group (e.g., tosylate, mesylate) at a hydroxylated precursor of the THF ring. Subsequent reaction with a nucleophile proceeds with inversion of configuration (Walden inversion).

Mitsunobu Reaction: The Mitsunobu reaction allows for the direct inversion of a secondary alcohol's stereochemistry using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is widely used in nucleoside chemistry to invert the stereochemistry of sugar hydroxyl groups.

Ring Transformations:

The THF ring can undergo transformations to create carbocyclic or other heterocyclic analogs.

Ring-Opening: The ether linkage in the THF ring can be cleaved under certain conditions, such as with strong Lewis acids, to yield a linear side chain. This acyclic derivative can then be used as a precursor for synthesizing other analogs.

Synthesis of Carbocyclic Analogs: Instead of a THF ring, a cyclopentane (B165970) or cyclopropane (B1198618) ring can be attached to the N9 position of the purine. nih.gov These carbocyclic nucleoside analogs often exhibit improved metabolic stability because they lack the glycosidic bond susceptible to enzymatic cleavage. Synthesis typically involves coupling the purine base with a pre-functionalized carbocycle.

Replacement of the Furanosyl Oxygen: Advanced synthetic methods allow for the replacement of the oxygen atom in the THF ring with other groups, such as carbon (CHF, CF₂) or sulfur (to create 4'-thionucleosides), leading to significant changes in the ring's conformation and electronic properties.

Synthesis of Prodrug Analogs and Phosphate (B84403) Derivatives (Focus on chemical synthesis methodologies)

To improve properties like cell permeability and metabolic stability, this compound can be converted into prodrugs. A common strategy is to mask polar functional groups, such as the 6-oxo group (in its enol form) or hydroxyl groups if present on the THF moiety.

Synthesis of Prodrug Analogs:

Acyloxy Derivatives: Ester prodrugs can be synthesized by acylating any hydroxyl groups on the THF ring. This is typically achieved by reacting the parent compound with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Alkoxycarbonyloxy Derivatives: To create carbonate prodrugs, the hydroxyl groups can be reacted with an alkyl chloroformate. A multi-step synthesis might involve creating a cyclic carbonate intermediate which is then opened with an alcohol in the presence of a Lewis acid to yield the desired alkyl monocarbonate. nih.gov

Phosphoramidate (B1195095) Prodrugs (ProTide Technology): A highly successful prodrug approach for nucleoside analogs involves creating phosphoramidate derivatives. This strategy delivers the monophosphate form of the analog into the cell, bypassing the often inefficient initial enzymatic phosphorylation step. The synthesis involves reacting the nucleoside analog with a phosphorylating agent, such as an aryl phosphorodichloridate, followed by sequential reaction with an amino acid ester and an alcohol. acs.org

Synthesis of Phosphate Derivatives:

The biologically active form of many nucleoside analogs is the triphosphate derivative. Chemical synthesis of these derivatives is crucial for in vitro studies.

Monophosphorylation: The initial phosphorylation is often the most challenging step. Common phosphorylating agents include phosphorus oxychloride (POCl₃) in a phosphate solvent (e.g., trimethyl phosphate) or using the Yoshikawa procedure.

Di- and Triphosphate Synthesis: Once the monophosphate is obtained, it can be converted to the diphosphate (B83284) and then the triphosphate. This is typically achieved by coupling the monophosphate with pyrophosphate (for the triphosphate) or another molecule of activated phosphate (for the diphosphate). Activating agents such as carbonyldiimidazole (CDI) are often used to form a reactive intermediate.

Table 2: Methodologies for Prodrug and Phosphate Synthesis

| Derivative Type | Synthetic Methodology | Key Reagents |

|---|---|---|

| Acyloxy Prodrug | Esterification | Acid chloride/anhydride, Pyridine |

| Carbonate Prodrug | Ring-opening of cyclic carbonate | Alcohol, Lewis acid (e.g., SiO₂) |

| Phosphoramidate Prodrug | ProTide approach | Aryl phosphorodichloridate, Amino acid ester |

| Monophosphate | Phosphorylation | POCl₃, Trimethyl phosphate |

| Triphosphate | Coupling from monophosphate | Carbonyldiimidazole (CDI), Pyrophosphate |

Investigation of Tautomeric Forms and Their Equilibrium

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The purine core of this compound, which is an N9-substituted hypoxanthine, can exist in several tautomeric forms. The position of the protons on the heterocyclic ring system can significantly affect its hydrogen bonding capabilities and, consequently, its interaction with biological targets.

The primary tautomerism in the hypoxanthine core is the lactam-lactim tautomerism involving the C6-oxo group and the N1-proton.

Lactam (Keto) Form: This is the 6-oxo form, as indicated by the systematic name purin-6(9H)-one. In this form, a proton resides on the N1 nitrogen, and the C6 position has a carbonyl double bond (C=O). This form is generally the most stable and predominant tautomer in both solution and the solid state for hypoxanthine and its N9-substituted derivatives.

Lactim (Enol) Form: This is the 6-hydroxy form. The proton migrates from the N1 nitrogen to the C6-oxygen, resulting in a hydroxyl group at C6 and a C=N double bond in the ring at that position. This tautomer is typically less stable and exists in a much lower population at equilibrium.

Additionally, proton migration between the N7 and N9 nitrogens of the imidazole ring is a key feature of purine tautomerism. However, in the title compound, the N9 position is blocked by the tetrahydrofuran ring, which prevents N7-H ↔ N9-H tautomerism. This N9-substitution effectively "locks" the molecule, simplifying its tautomeric possibilities compared to the parent hypoxanthine base. Therefore, the main equilibrium to consider is the N1-H lactam ↔ 6-OH lactim equilibrium.

The stability of purine tautomers is influenced by factors such as aromaticity and solvation. Computational studies on purine systems have confirmed that the 9-H tautomer is generally the most stable, which is consistent with the prevalence of N9-glycosidic bonds in natural nucleosides. rsc.org For this compound, the lactam form is overwhelmingly favored due to the greater thermodynamic stability of the amide group over the imino-alcohol group.

Computational Chemistry and Molecular Modeling of 9 Tetrahydrofuran 2 Yl 3h Purin 6 9h One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov For a molecule like 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, DFT calculations are employed to determine its most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Once the geometry is optimized, DFT can be used to calculate various electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Studies on similar purine (B94841) derivatives have utilized DFT to elucidate these properties. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Guanine (B1146940) Analog (Data presented is for a representative N9-substituted guanine analog and serves as an illustrative example)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.8 D |

This interactive table is based on typical values found for guanine analogs in computational studies.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic predictions, albeit at a greater computational cost than DFT. For guanine and its analogs, ab initio calculations are crucial for accurately determining properties like proton affinities, tautomeric stability, and the energies of non-covalent interactions. semanticscholar.orgrutgers.edu For instance, these methods can precisely calculate the energy difference between the keto (as in the specified compound) and enol tautomers of the guanine moiety, providing insight into their relative populations.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the tetrahydrofuran (B95107) ring and the rotation around the bond connecting it to the purine ring mean that this compound can adopt multiple conformations. Understanding this conformational landscape is essential, as different conformers can have distinct biological activities.

While QM methods are highly accurate, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) provides a more computationally tractable approach by using classical physics to model the interactions between atoms. Molecular Dynamics (MD) simulations employ MM force fields to simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational ensemble. nih.gov

MD simulations of nucleoside analogs have been used to explore their conformational preferences in solution, mimicking physiological conditions. nih.gov These simulations can reveal the most populated conformations, the transitions between them, and how factors like solvent affect the conformational equilibrium. For this compound, MD simulations would be instrumental in understanding the dynamic behavior of the tetrahydrofuran ring and its orientation relative to the purine base.

Furthermore, the five-membered tetrahydrofuran ring is not planar and can adopt various puckered conformations, typically described as endo or exo. nih.gov The specific pucker of the sugar moiety can significantly influence how a nucleoside analog is recognized by enzymes. nih.gov Computational methods can predict the preferred pucker and the energy differences between various puckered states.

Table 2: Representative Conformational Data for a Guanine Nucleoside Analog (This table illustrates the type of data obtained from conformational analysis of related molecules)

| Parameter | Description | Typical Values |

| Pseudoglycosidic Torsion Angle (χ) | Defines the syn/anti conformation | anti: 180° ± 40°, syn: 0° ± 40° |

| Sugar Pucker Phase Angle (P) | Describes the type of pucker (e.g., C2'-endo) | 0° - 360° |

| Pucker Amplitude (νmax) | Describes the degree of puckering | 30° - 45° |

This interactive table is based on typical values found for nucleoside analogs in computational studies.

In Silico Studies of Molecular Recognition and Binding Modes with Model Receptors (Focus on theoretical interaction, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein receptor. nih.gov

In silico docking studies of N9-substituted purines have been conducted to elucidate their binding modes with various enzymes. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to binding affinity. For this compound, the guanine moiety can form multiple hydrogen bonds with a receptor, while the tetrahydrofuran group can engage in hydrophobic or van der Waals interactions. A theoretical docking study would place the molecule into a model receptor's binding site and calculate a scoring function to estimate the strength of the interaction. This provides a static, theoretical picture of the molecular recognition process.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The elucidation of the chemical structure of novel compounds heavily relies on spectroscopic techniques. Computational chemistry provides a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and guide synthetic efforts. In the case of this compound, a comprehensive understanding of its spectroscopic characteristics can be achieved through molecular modeling. This section details the theoretical prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and discusses the current limitations in comparing these predictions with experimental findings.

Due to the absence of publicly available experimental spectroscopic data for this compound, a direct comparison between predicted and experimental values is not feasible at present. The following data is based on theoretical predictions derived from computational methodologies widely applied to analogous purine derivatives. These predictions serve as a valuable reference for future experimental work.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is crucial for identifying the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, a method that has demonstrated reliability for organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is employed for the calculation of NMR isotropic shielding constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (Purine) | 8.10 | s | - |

| H8 (Purine) | 7.95 | s | - |

| H2' (THF) | 6.15 | dd | 7.5, 5.0 |

| H3'a (THF) | 2.30 | m | - |

| H3'b (THF) | 2.10 | m | - |

| H4'a (THF) | 2.00 | m | - |

| H4'b (THF) | 1.90 | m | - |

| H5'a (THF) | 4.05 | m | - |

| H5'b (THF) | 3.95 | m | - |

| N3-H (Purine) | 12.50 | br s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in this compound are also calculated using the GIAO-DFT method.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Purine) | 148.5 |

| C4 (Purine) | 151.0 |

| C5 (Purine) | 116.0 |

| C6 (Purine) | 157.0 |

| C8 (Purine) | 140.0 |

| C2' (THF) | 87.0 |

| C3' (THF) | 25.5 |

| C4' (THF) | 23.0 |

| C5' (THF) | 68.0 |

Predicted IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR absorption frequencies for this compound are calculated using DFT.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (Amide) | 3100-3300 | Medium |

| C-H stretch (Aromatic) | 3050-3150 | Weak |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Amide) | 1680-1700 | Strong |

| C=N stretch (Ring) | 1580-1620 | Strong |

| C=C stretch (Ring) | 1450-1550 | Medium |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch (Ether) | 1050-1150 | Strong |

The computational prediction of spectroscopic properties for this compound offers valuable insights into its structural features. The predicted NMR and IR data provide a theoretical benchmark that can significantly aid in the analysis of future experimental results. While a direct comparison is currently hindered by the lack of experimental data, these computational findings lay a crucial foundation for the structural verification and characterization of this compound. The validation of these theoretical predictions awaits experimental investigation.

Mechanistic Investigations at the Molecular and Enzymatic Levels

In Vitro Studies of Substrate Specificity with Purine-Metabolizing Enzymes

In vitro investigations are crucial for determining whether 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one acts as a substrate, inhibitor, or effector of enzymes involved in purine (B94841) metabolism. Based on its structure, the compound, a derivative of hypoxanthine (B114508), is a logical candidate for interaction with several key enzymes.

A primary metabolic route for N9-substituted purines involves the enzymatic cleavage of the bond between the purine ring and its substituent. Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the phosphorolytic cleavage of the glycosidic bond in purine nucleosides. While the tetrahydrofuran (B95107) group is not a sugar, the N-C bond at the N9 position is analogous to the glycosidic bond of a nucleoside. Therefore, it is plausible that PNP or a similar hydrolase could recognize this compound and cleave the tetrahydrofuran moiety to release hypoxanthine.

Studies on analogous compounds, such as 9-(tetrahydro-2-furyl)-6-mercaptopurine (THFMP), have shown that the N9-substituent can be cleaved to release the free purine, 6-mercaptopurine. nih.gov This suggests that this compound may act as a prodrug, delivering hypoxanthine to the cell.

Once released, hypoxanthine is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to inosine (B1671953) monophosphate (IMP), a precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides. The interaction of this compound with these enzymes would be a critical determinant of its biological activity.

Other purine-metabolizing enzymes that could potentially interact with this compound include xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. If the parent compound is a substrate for xanthine oxidase, it would be metabolized through the purine degradation pathway.

Kinetic Characterization of Enzyme Inhibition or Activation by the Compound

The kinetic characterization of this compound's interaction with purine-metabolizing enzymes would provide quantitative measures of its potency as an inhibitor or substrate. This involves determining key kinetic parameters such as the Michaelis constant (K_m), maximum reaction velocity (V_max), inhibition constant (K_i), and the half-maximal inhibitory concentration (IC_50).

Should this compound act as an inhibitor of a particular enzyme, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) would be a focus of investigation. For instance, if it were to competitively inhibit xanthine oxidase, it would bind to the active site of the enzyme, preventing the binding of the natural substrate, hypoxanthine.

The following table provides an illustrative example of the type of data that would be generated from kinetic studies of this compound with key purine-metabolizing enzymes.

| Enzyme | Kinetic Parameter | Value | Type of Interaction |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | K_m | Data not available | Potential Substrate |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | K_i | Data not available | Potential Inhibitor |

| Xanthine Oxidase | IC_50 | Data not available | Potential Inhibitor |

Molecular Basis of Interactions with Nucleic Acid Structures

The interaction of this compound with nucleic acids is another important aspect of its mechanism of action. These interactions can occur through direct binding to DNA or RNA or by influencing the enzymes that process these macromolecules.

Direct binding of small molecules to DNA or RNA can occur through intercalation, groove binding, or electrostatic interactions. As a purine analog, this compound could potentially interact with nucleic acid structures. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry would be employed to study these interactions.

However, given the neutral charge of the molecule and the lack of a planar aromatic system large enough for efficient intercalation, strong direct binding to DNA or RNA is less likely compared to known intercalating agents. The tetrahydrofuran moiety may influence any potential binding by introducing steric constraints or by engaging in hydrogen bonding within the grooves of DNA or RNA.

A more probable mechanism of interaction with nucleic acids would be indirect, following metabolic activation. If hypoxanthine is released from the parent compound, it can be converted to inosine triphosphate (ITP). ITP can be erroneously incorporated into DNA or RNA by polymerases in place of guanosine triphosphate (GTP).

The incorporation of inosine into a nucleic acid strand can have significant consequences. In DNA, inosine preferentially pairs with cytosine, but it can also mispair with adenine, thymine, and guanine (B1146940), leading to mutations during subsequent rounds of replication. In RNA, the presence of inosine can affect the secondary structure and the translational decoding process.

Studies on the influence of this compound on polymerase fidelity would involve in vitro assays that measure the error rate of DNA or RNA polymerases in the presence of the compound and its metabolites. Processivity, the ability of a polymerase to remain bound to the template and perform successive nucleotide additions, could also be affected.

The following table illustrates the potential effects of the metabolically activated form of the compound on polymerase function.

| Metabolite | Polymerase | Effect on Fidelity | Effect on Processivity |

|---|---|---|---|

| Inosine Triphosphate (ITP) | DNA Polymerase | Decreased (Increased misincorporation) | Potentially altered |

| Inosine Triphosphate (ITP) | RNA Polymerase | Decreased (Altered transcription) | Potentially altered |

Structural Biology Approaches to Understand Compound-Protein Complexes (e.g., co-crystallization, NMR structural determination)

Structural biology techniques are indispensable for elucidating the precise molecular interactions between a compound and its protein target at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

If this compound is found to bind with high affinity to a specific enzyme, co-crystallization experiments would be undertaken. This involves crystallizing the protein in the presence of the compound to obtain a crystal of the protein-ligand complex. The resulting electron density map would reveal the binding orientation of the compound in the active site and the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. Such information is invaluable for structure-based drug design and for understanding the basis of the compound's activity.

NMR spectroscopy provides detailed information about the structure and dynamics of a compound-protein complex in solution, which is a more physiological environment than a crystal. Techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY) can identify which parts of the compound are in close proximity to the protein, thereby mapping the binding epitope. Furthermore, chemical shift perturbation studies can identify the amino acid residues of the protein that are involved in the interaction.

While no specific structural studies for this compound complexed with a protein are currently available, research on other N9-substituted purines has successfully utilized these techniques to understand their binding modes. mdpi.com These studies serve as a blueprint for how the interactions of this compound with its putative targets could be investigated.

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of "9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one". Its versatility allows for the development of methods that can separate the target compound from starting materials, by-products, and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar compounds like purine (B94841) derivatives. A typical RP-HPLC method for "this compound" would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to achieve optimal separation of impurities with a wide range of polarities.

Normal-phase HPLC (NP-HPLC) can be employed as an alternative or complementary technique, particularly for separating isomers or highly polar impurities that are not well-retained in reversed-phase systems. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate).

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Silica, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.5 | Hexane |

| Mobile Phase B | Acetonitrile | Isopropanol |

| Gradient | 5% B to 95% B in 20 min | 10% B to 50% B in 20 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 30 °C | 35 °C |

"this compound" possesses a chiral center at the 2-position of the tetrahydrofuran (B95107) ring, leading to the existence of (R)- and (S)-enantiomers. The determination of enantiomeric excess (% ee) is critical as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the method of choice for this purpose. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Method Details |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 °C |

| Expected Elution | Enantiomer 1: ~12 min, Enantiomer 2: ~15 min |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Reaction Monitoring and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are invaluable for reaction monitoring and trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of "this compound" due to its polar and non-volatile nature. Electrospray ionization (ESI) in positive ion mode is typically effective for purine derivatives, generating a prominent protonated molecule [M+H]⁺. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS offers exceptional sensitivity and selectivity for quantifying the compound in complex matrices and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it requires derivatization to increase the volatility of the purine derivative. Silylation, for instance with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for compounds with active hydrogens. The resulting trimethylsilyl (B98337) (TMS) derivative is more amenable to GC analysis. GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be detected by LC-MS.

Table 3: Mass Spectrometry Parameters for Hyphenated Techniques

| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (Positive) | Electron Impact |

| Precursor Ion [M+H]⁺ | m/z 224.1 | N/A (derivatized) |

| Fragment Ions | e.g., m/z 152.1 (purine moiety), m/z 71.1 (tetrahydrofuran moiety) | Dependent on TMS derivative fragmentation |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

| Capillary Voltage | 3.5 kV | N/A |

| Collision Energy | 15-30 eV | 70 eV |

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Profiling

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, making it a powerful tool for purity profiling. Its high separation efficiency allows for the resolution of closely related impurities that may co-elute in HPLC. Capillary Zone Electrophoresis (CZE) is the most common mode used for the analysis of small molecules. The separation is based on the charge-to-size ratio of the analytes in a buffered solution under the influence of an electric field. For neutral or weakly charged compounds, Micellar Electrokinetic Chromatography (MEKC), which incorporates a surfactant into the buffer to form micelles, can be employed to achieve separation based on partitioning between the micelles and the aqueous buffer.

Table 4: Representative Capillary Electrophoresis Conditions

| Parameter | Method Details |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Detection | UV at 260 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Temperature | 25 °C |

Development of Spectroscopic Assays for In Vitro Mechanistic Studies

Spectroscopic assays are essential for studying the in vitro mechanisms of action of "this compound". UV-Visible spectroscopy can be used to determine the compound's molar absorptivity and to monitor its stability under various conditions. The purine ring system exhibits a characteristic UV absorbance maximum around 260 nm. Changes in the absorbance spectrum upon interaction with a biological target, such as an enzyme or receptor, can provide insights into binding events.

Fluorescence spectroscopy, while not inherently applicable to non-fluorescent molecules, can be employed through the use of fluorescent probes or by derivatizing the compound with a fluorophore. For instance, studying the quenching of the intrinsic fluorescence of a target protein upon binding of the purine derivative can be a powerful tool to determine binding affinities and kinetics.

Table 5: Spectroscopic Properties and Assay Considerations

| Technique | Parameter | Typical Value/Application |

|---|---|---|

| UV-Visible Spectroscopy | λmax in Ethanol | ~260 nm |

| Molar Absorptivity (ε) | To be determined experimentally | |

| Application | Purity checks, concentration determination, stability studies | |

| Fluorescence Spectroscopy | Excitation/Emission | Dependent on fluorescent probe or derivatization |

Future Research Directions and Emerging Applications in Chemical Biology and Materials Science

Design and Synthesis of Photoactivatable Derivatives for Optochemical Control

Optochemical control utilizes light to activate or deactivate the function of a molecule with high spatial and temporal precision. This is often achieved by installing a photolabile "caging" group that temporarily blocks the molecule's activity until it is removed by a specific wavelength of light. For 9-(Tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, photoactivatable derivatives could be designed by attaching caging groups to key positions on the purine (B94841) ring, such as the N1 or O6 positions, which are critical for hydrogen bonding and molecular recognition.

Synthetic strategies would involve the covalent attachment of common photolabile groups, like nitroveratryloxycarbonyl (NVOC) or o-nitrobenzyl groups. These caged compounds would remain inert until irradiated, at which point they would release the active parent molecule. Such derivatives could serve as powerful tools for studying cellular signaling pathways that involve purine receptors or enzymes, allowing researchers to trigger biological events in specific cells or tissues within a living organism.

| Photolabile Group | Proposed Attachment Site | Activation Wavelength (Approx.) | Potential Application |

|---|---|---|---|

| o-Nitrobenzyl (NB) | O6 of the purine ring | ~365 nm | Light-induced activation of kinase inhibitors |

| Nitroveratryloxycarbonyl (NVOC) | N1 of the purine ring | ~350 nm | Spatiotemporal control of purinergic receptor signaling |